Ethyl 4-bromo-2-fluorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDINIAYLXTBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621812 | |
| Record name | Ethyl 4-bromo-2-fluorobenzoate | |
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Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-71-2 | |
| Record name | 4-Bromo-2-fluorobenzoic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474709712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
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| Record name | ETHYL 4-BROMO-2-FLUOROBENZOATE | |
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Significance of Fluorine and Bromine Substituents in Aromatic Systems for Synthetic Utility
The presence of both fluorine and bromine atoms on an aromatic ring imparts distinct and complementary functionalities that are highly prized in synthetic chemistry.
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comstackexchange.com In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The strong inductive effect of fluorine helps to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and accelerating the substitution. stackexchange.com This is particularly advantageous as the C-F bond itself is very strong, and its breakage is not the rate-limiting step. masterorganicchemistry.com Furthermore, the incorporation of fluorine into molecules, especially pharmaceuticals, can enhance metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov
The bromine atom, in contrast, serves as an excellent leaving group in a different, highly important class of reactions: transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki, Heck, and Sonogashira couplings rely on the ability of a halogen to participate in oxidative addition with a metal catalyst (typically palladium). Bromine's reactivity is ideal for this purpose, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the ring. The differential reactivity of the C-Br and C-F bonds allows chemists to selectively functionalize the bromine-substituted position while leaving the fluorine-substituted position intact for subsequent transformations, or vice-versa. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.
Overview of Ethyl 4 Bromo 2 Fluorobenzoate As a Key Building Block in Organic Chemistry
Ethyl 4-bromo-2-fluorobenzoate (CAS No. 474709-71-2) is a prime example of a halogenated aromatic ester that has emerged as a crucial building block. atomfair.comclearsynth.com This compound features a benzoate (B1203000) core with a bromine atom at the para (4) position and a fluorine atom at the ortho (2) position, esterified with an ethyl group. atomfair.com Its structure is a testament to the strategic design of synthetic intermediates, combining the distinct chemical reactivities of its substituents.
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical, agrochemical, and materials science industries. atomfair.cominnospk.com The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom activates the ring and can be a site for nucleophilic attack or remain as a permanent feature to enhance the properties of the final product. atomfair.com For example, it is a precursor in the synthesis of various biologically active compounds, including kinase inhibitors and central nervous system-active agents. atomfair.com
One common synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. chemicalbook.comechemi.com This can be achieved by reacting the acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or with a reagent such as thionyl chloride at low temperatures, followed by heating. echemi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 474709-71-2 apolloscientific.co.uk |
| Molecular Formula | C₉H₈BrFO₂ atomfair.com |
| Molecular Weight | 247.06 g/mol atomfair.com |
| Appearance | Clear, colourless liquid chemicalbook.com |
| Density | 1.504 g/cm³ (Predicted) chemicalbook.com |
| Flash Point | 127.866 °C echemi.com |
| Refractive Index | 1.525 echemi.com |
Research Trajectories in Halogenated Aromatic Compound Chemistry and Fluorinated Synthons
Precursor Synthesis and Derivatization Routes
The preparation of this compound often begins with the synthesis of its immediate precursor, 4-bromo-2-fluorobenzoic acid, or involves the direct modification of a fluorinated aromatic substrate.
The most direct route to this compound is the esterification of 4-bromo-2-fluorobenzoic acid with ethanol. ontosight.aichemicalbook.com This transformation is typically achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction. academicpublishers.orgusm.my
In a typical procedure, 4-bromo-2-fluorobenzoic acid is dissolved in an excess of ethanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is added to the mixture. usm.myechemi.com The reaction is then heated, often under reflux, to drive the equilibrium towards the formation of the ethyl ester. echemi.comglobalscientificjournal.com The use of thionyl chloride at 0°C followed by heating to 70°C has been reported to give a quantitative yield of the desired product. echemi.com Another method involves dissolving the acid in ethanol and adding concentrated sulfuric acid, followed by refluxing overnight. echemi.com
Microwave-assisted Fischer esterification has emerged as a method to accelerate this reaction, significantly reducing reaction times compared to conventional heating. academicpublishers.orgusm.myresearchgate.net Studies have shown that optimizing parameters like temperature and catalyst concentration can lead to high yields of substituted benzoate (B1203000) esters. academicpublishers.orgusm.myusm.my For instance, an optimized microwave method for a related compound, ethyl-4-fluoro-3-nitro benzoate, was achieved at 130°C with a total irradiation time of 15 minutes. usm.my
The reaction mechanism for acid-catalyzed esterification generally involves the protonation of the carbonyl oxygen of the benzoic acid, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. For sterically hindered benzoic acids, an alternative mechanism involving the formation of an acylium ion has been proposed. rsc.org
Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄, HCl | Reflux in excess alcohol | Simple, inexpensive | Equilibrium limited, long reaction times |
| Thionyl Chloride | SOCl₂ | 0°C to 70°C | High yield, irreversible | Use of corrosive reagent |
| Microwave-Assisted | H₂SO₄ | Sealed vessel, elevated temp. | Rapid, high yields | Requires specialized equipment |
| Carbodiimide Coupling | EDCI, DMAP | Room temperature | Mild conditions | Stoichiometric use of coupling agents |
This table provides a summary of common esterification methods and their general characteristics.
An alternative approach to synthesizing precursors for this compound involves the selective bromination of a fluorinated aromatic substrate. The fluorine atom on the benzene (B151609) ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com However, due to steric hindrance and the strong inductive electron-withdrawing effect of fluorine, the para position is generally favored for substitution. wikipedia.org
Electrophilic bromination of fluorobenzene (B45895) derivatives can be achieved using a brominating agent in the presence of a catalyst. A process for the selective para-bromination of fluorobenzene has been described using a combination of a shape-selective zeolite catalyst (HY or HM) and a Lewis acid at temperatures between 30 to 70°C. google.comwipo.int This method allows for high yield and conversion in relatively short reaction times. google.com
The directing effects of substituents are crucial in these reactions. For a substrate like ethyl 2-fluorobenzoate (B1215865), the fluorine atom is an ortho, para-director, while the ethyl carboxylate group is a meta-director and deactivating. The interplay of these directing effects would likely favor bromination at the position para to the fluorine atom (the 4-position).
While direct bromination of fluorinated substrates is a viable route, it is important to control the reaction conditions to achieve high regioselectivity and avoid the formation of isomeric byproducts. jalsnet.com The use of specific catalyst systems can enhance the selectivity for the desired 4-bromo isomer.
Multistep Synthetic Sequences Involving this compound Precursors
More complex synthetic routes may be employed, starting from readily available halogenated benzonitriles or benzaldehydes. These multistep sequences offer flexibility in introducing the required functional groups.
Halogenated benzonitriles can serve as precursors for the corresponding benzoate esters. The nitrile group can be converted to an ester through processes analogous to the Pinner reaction or via hydrolysis to a carboxylic acid followed by esterification. pillbuys.compearson.com For instance, benzonitrile (B105546) has been converted to ethyl benzoate in moderate yield by reacting it in supercritical ethanol. pillbuys.comresearchgate.net This suggests that a suitably substituted benzonitrile, such as 4-bromo-2-fluorobenzonitrile (B28022), could be a viable starting material.
Alternatively, halogenated benzaldehydes can be oxidized to the corresponding benzoic acids, which are then esterified. misericordia.eduresearchgate.net Various oxidizing agents can be used for this transformation, including potassium permanganate (B83412) or more environmentally friendly options like atmospheric oxygen with an N-heterocyclic carbene catalyst. misericordia.edu Another method involves the use of Oxone in an alcoholic solvent, which can directly convert aldehydes to their corresponding esters in high yields. mdma.ch For example, the oxidation of benzaldehyde (B42025) with Oxone in ethanol provides ethyl benzoate. mdma.ch This one-pot oxidation-esterification process offers an efficient route from a benzaldehyde to its ester.
A synthetic pathway starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester has also been described to produce a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. This involves a Sandmeyer-type reaction to replace the amino group with a nitrile. google.com
The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the position of functional groups, a concept known as regioselectivity. mdpi.comrsc.org The directing effects of the existing substituents on the aromatic ring play a critical role in subsequent reactions. libretexts.orglibretexts.org In a halofluorobenzoate system, the halogen and fluorine atoms are ortho, para-directing, while the ester group is meta-directing and deactivating. wikipedia.orglibretexts.org
Metalation reactions, such as ortho-lithiation or magnesiation, followed by quenching with an electrophile, are powerful tools for regioselective functionalization. nih.govuni-muenchen.de For fluorinated arenes, regioselective magnesiation using magnesium-bis-diisopropylamide (MBDA) has been shown to be effective, avoiding side reactions that can occur with lithium bases. nih.govuni-muenchen.de This approach allows for the introduction of functional groups at specific positions directed by the existing substituents.
Palladium-catalyzed cross-coupling reactions also offer a high degree of control in building complex aromatic structures. The Catellani reaction, for example, allows for the introduction of multiple different functional groups in a site-selective manner. nih.gov Such advanced strategies enable the construction of highly substituted halofluorobenzoate systems with defined regiochemistry.
Emerging Catalytic Approaches in Halogenated Benzoate Ester Preparation, including palladium-catalyzed carbonylation
Modern catalytic methods are continuously being developed to improve the efficiency and sustainability of chemical synthesis. For the preparation of halogenated benzoate esters, palladium-catalyzed carbonylation has emerged as a powerful technique. acs.orgresearchgate.net
This method typically involves the reaction of an aryl halide, such as a bromo- or iodo-substituted fluorobenzene, with carbon monoxide and an alcohol in the presence of a palladium catalyst. acs.orgresearchgate.net This reaction directly introduces the ester functionality onto the aromatic ring. A key advantage is the ability to use aryl halides that are readily accessible.
Recent advancements have focused on avoiding the use of gaseous carbon monoxide, which is toxic and difficult to handle. rsc.orgorganic-chemistry.org One such approach utilizes aryl formates as a source of carbon monoxide in a palladium-catalyzed esterification of aryl halides. This reaction proceeds at ambient pressure and affords the corresponding esters in high yields. rsc.orgorganic-chemistry.org Another multicomponent strategy involves the palladium-catalyzed carbonylation of aryl iodides with alkyl halides in water to produce aromatic esters. acs.orgresearchgate.net
These catalytic methods offer a versatile and efficient alternative to traditional esterification and are compatible with a wide range of functional groups, making them highly suitable for the synthesis of complex molecules like this compound and its analogs. acs.orgorganic-chemistry.org
Table 2: Palladium-Catalyzed Carbonylation Approaches for Ester Synthesis
This table summarizes emerging palladium-catalyzed carbonylation methods for the synthesis of aromatic esters.
Nucleophilic Aromatic Substitution Reactions on the Halogenated Arene
Nucleophilic aromatic substitution (SNA_r_) is a key reaction pathway for substituted aromatic compounds. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups (EWGs), which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
In the case of this compound, the aromatic ring is rendered electron-poor by the presence of three EWGs: the C1-ester, the C2-fluoro, and the C4-bromo groups. This electronic arrangement activates the ring towards nucleophilic attack. The reaction rate is significantly enhanced when EWGs are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. masterorganicchemistry.com
Between the two halogen substituents, the fluorine atom at the C2 position is generally the more facile leaving group in nucleophilic aromatic substitution reactions compared to the bromine atom at C4. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. The ester group at C1 is para to the fluorine, and the bromo group at C4 is meta, further activating the C2 position for substitution. Common nucleophiles such as amines, alkoxides, and thiolates can displace the fluoride (B91410) under suitable reaction conditions.
Table 1: Representative Nucleophilic Aromatic Substitution Reaction
| Reaction | Reactant | Nucleophile | Conditions | Product | Reference |
| Amination | This compound | Ammonia (or amine) | Heat, Polar aprotic solvent (e.g., DMSO) | Ethyl 2-amino-4-bromobenzoate |
Electrophilic Aromatic Substitution Reactions and Regioselectivity
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene ring. masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.
For this compound, all three substituents are deactivating towards electrophilic attack due to their electron-withdrawing nature.
Ethyl Ester Group (-COOEt): A meta-directing deactivator.
Fluorine (-F): An ortho-, para-directing deactivator.
Bromine (-Br): An ortho-, para-directing deactivator.
Table 2: Potential Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product(s) | Rationale | Reference |
| Nitration | HNO₃/H₂SO₄ | Ethyl 4-bromo-2-fluoro-5-nitrobenzoate | All substituents direct to C3 and C5. C5 is sterically less hindered than C3. | masterorganicchemistry.comnih.gov |
| Bromination | Br₂/FeBr₃ | Ethyl 3,4-dibromo-2-fluorobenzoate or Ethyl 4,5-dibromo-2-fluorobenzoate | The combined directing effects of F, Br, and COOEt point to the C3 and C5 positions. | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Moiety
The carbon-bromine bond at the C4 position is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C4 position, making this compound a valuable building block for the synthesis of more complex molecules.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species and an organic halide or triflate. libretexts.orgrsc.org this compound can serve as the aryl bromide component in these reactions. While direct examples of coupling with fluoroalkylboron reagents are specialized, the general methodology for coupling alkyltrifluoroborates with aryl bromides is well-established and applicable. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The reaction is tolerant of a wide variety of functional groups, including the ester and fluoro substituents on the ring. nih.gov
Table 3: Representative Suzuki-Miyaura Coupling Reaction
| Parameter | Description | Reference |
| Aryl Halide | This compound | |
| Boron Reagent | Potassium (fluoroalkyl)trifluoroborate (e.g., KCF₃BF₃) | nih.gov |
| Catalyst System | Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand (e.g., RuPhos) | nih.gov |
| Base | K₂CO₃ (Potassium carbonate) | nih.gov |
| Solvent | Toluene/Water mixture | nih.gov |
| Product | Ethyl 2-fluoro-4-(fluoroalkyl)benzoate | libretexts.orgnih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. This compound is an excellent substrate for this transformation, reacting selectively at the C-Br bond. The reaction typically involves a palladium precursor, a bulky electron-rich phosphine ligand, and a base. A wide range of primary and secondary amines can be coupled using this method, providing access to a diverse array of 4-amino-2-fluorobenzoate derivatives. wikipedia.orgorganic-chemistry.org
Table 4: Representative Buchwald-Hartwig Amination Reaction
| Parameter | Description | Reference |
| Aryl Halide | This compound | |
| Amine | Primary or Secondary Amine (R¹R²NH) | wikipedia.orgorganic-chemistry.org |
| Catalyst System | Palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) | organic-chemistry.org |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | wikipedia.org |
| Solvent | Anhydrous, non-polar solvent (e.g., Toluene, Dioxane) | organic-chemistry.org |
| Product | Ethyl 4-(dialkylamino)-2-fluorobenzoate or Ethyl 4-(alkylamino)-2-fluorobenzoate | wikipedia.org |
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper(I) species. organic-chemistry.org It is a highly reliable method for forming C(sp²)-C(sp) bonds. This compound can be effectively coupled with various terminal alkynes at the C-Br position to yield 4-alkynyl-2-fluorobenzoate derivatives. The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some protocols. organic-chemistry.orgcsic.es
Heck Coupling: The Heck reaction is a palladium-catalyzed method for forming C-C bonds between an aryl halide and an alkene. frontiersin.org The reaction proceeds via an oxidative addition-insertion-elimination mechanism. The C-Br bond of this compound can be selectively coupled with a variety of alkenes, including acrylates and styrenes, to produce 4-alkenyl-2-fluorobenzoate derivatives. frontiersin.org
Table 5: Representative Sonogashira and Heck Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference |
| Sonogashira | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂, CuI | Amine base (e.g., Et₃N, Diisopropylamine) | Ethyl 2-fluoro-4-(alkynyl)benzoate | organic-chemistry.orgcsic.es |
| Heck | Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂, Phosphine ligand | Organic base (e.g., Et₃N), Polar solvent (e.g., DMF) | Ethyl (E)-3-(3-ethoxycarbonyl-4-fluorophenyl)acrylate | frontiersin.org |
Ester Group Transformations
The ethyl ester group at the C1 position provides another handle for chemical modification. These transformations are standard in organic chemistry and can be used to alter the properties of the molecule or to prepare for subsequent reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid, under either acidic or basic conditions (saponification). echemi.com This carboxylic acid is itself a valuable synthetic intermediate. chemicalbook.com
Reduction: The ester can be reduced to a primary alcohol, (4-bromo-2-fluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by heating with a different alcohol in the presence of an acid or base catalyst.
Table 6: Summary of Ester Group Transformations
| Transformation | Reagents | Product | Reference |
| Hydrolysis | NaOH (aq), then H₃O⁺ or H₃O⁺, heat | 4-bromo-2-fluorobenzoic acid | echemi.com |
| Reduction | 1. LiAlH₄ in THF; 2. H₃O⁺ | (4-bromo-2-fluorophenyl)methanol | |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Mthis compound (if R=Me) |
Hydrolysis and Transesterification Reactions
The ethyl ester group of this compound is susceptible to nucleophilic attack, leading to characteristic hydrolysis and transesterification reactions.
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield 4-bromo-2-fluorobenzoic acid and ethanol. Basic hydrolysis, typically carried out with a base such as sodium hydroxide, involves the saponification mechanism. Acid-catalyzed hydrolysis, often using a strong acid like sulfuric acid in the presence of water, is the reverse of the Fischer esterification process. echemi.com The synthesis of the parent acid, 4-bromo-2-fluorobenzoic acid, can be achieved through methods like the oxidation of 4-bromo-2-fluorobenzaldehyde (B134337) or the permanganate oxidation of 1-bromo-2-fluoro-4-methylbenzene. guidechem.com
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reaction with benzyl (B1604629) alcohol would produce benzyl 4-bromo-2-fluorobenzoate. This reaction allows for the modification of the ester group to suit the requirements of a subsequent synthetic step.
| Reaction | Reagents & Conditions | Major Product |
| Hydrolysis | NaOH (aq) or H₂SO₄ (aq), Heat | 4-bromo-2-fluorobenzoic acid |
| Esterification (Reverse of Hydrolysis) | Ethanol, H₂SO₄ or Thionyl Chloride, 70°C | This compound |
| Transesterification | R-OH (another alcohol), Acid or Base Catalyst | 4-bromo-2-fluoro-benzoic acid R-ester |
Reduction and Oxidation Reactions of the Ester Moiety
The ester functionality of this compound can undergo both reduction and oxidation, transforming it into an alcohol or a carboxylic acid, respectively.
Reduction: The ester group can be readily reduced to the corresponding primary alcohol, (4-bromo-2-fluorophenyl)methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether.
Oxidation: Oxidation of the ester group leads to the formation of the parent carboxylic acid, 4-bromo-2-fluorobenzoic acid. This reaction is effectively a hydrolysis, as the carbon atom of the carboxyl group is already in a high oxidation state. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often cited for this type of transformation in related compounds.
| Reaction | Reagents & Conditions | Major Product |
| Reduction | Lithium aluminum hydride (LiAlH₄), Anhydrous Ether | (4-bromo-2-fluorophenyl)methanol |
| Oxidation | Potassium permanganate (KMnO₄) | 4-bromo-2-fluorobenzoic acid |
Reactions Involving the Fluorine Atom and its Influence on Reactivity
The fluorine atom at the ortho-position to the ester group exerts a profound influence on the molecule's stability and reactivity through a combination of inductive and resonance effects.
Defluorination and Fluorine-Mediated Rearrangements
Defluorination: The removal of the fluorine atom from the aromatic ring, or defluorination, is a known reaction pathway, particularly in biological and degradation contexts. The carbon-fluorine bond is the strongest single bond in organic chemistry, making synthetic defluorination challenging. However, certain anaerobic and aerobic bacteria have demonstrated the ability to metabolize fluorinated aromatic compounds. For example, some bacterial strains can degrade 4-fluorobenzoate, initiating the process with a defluorination step to produce 4-hydroxybenzoate. asm.org Similarly, under denitrifying conditions, cultures have been shown to deplete 2-fluorobenzoate and 4-fluorobenzoate, releasing fluoride in the process. researchgate.net While synthetically challenging, defluorination can sometimes occur as an unwanted side reaction in certain chemical processes.
Fluorine-Mediated Rearrangements: Specific fluorine-mediated rearrangements for this compound are not extensively documented in the literature. However, the unique properties of fluorine can influence reaction pathways. For instance, the high strength of the C-F bond and the low reactivity of the resulting fluoride ion make reactions involving its cleavage difficult. researchgate.net
Role of Fluorine in Directing Reactivity and Stabilization
The fluorine atom plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the aromatic ring.
Reactivity Direction: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect makes the attached carbon atom more electron-deficient (gaining a net positive charge) and can influence the regioselectivity of substitution reactions on the aromatic ring. acs.org Conversely, fluorine can also exert a positive resonance effect (+R effect) by donating one of its lone pairs of electrons to the aromatic π-system. oup.com This dual nature allows fluorine to stabilize adjacent carbocations, which can be a directing factor in electrophilic aromatic substitutions. oup.comacs.org In some contexts, a non-covalent through-space interaction of a fluorine atom with the π-electron cloud of an arene ring can act as a powerful activator for such reactions. acs.org
Stabilization: The introduction of fluorine atoms into an aromatic ring can enhance the molecule's thermal and chemical stability. acs.orgnih.gov This phenomenon, termed "fluoromaticity," arises from the contribution of fluorine's π-orbitals to the aromatic system, which can lead to increased ring stability and resistance to certain reactions. acs.orgnih.gov This stabilizing effect is a key reason for the prevalence of fluorinated compounds in pharmaceuticals and advanced materials, as it can improve metabolic stability and other physicochemical properties. researchgate.net
Advanced Applications of Ethyl 4 Bromo 2 Fluorobenzoate As a Versatile Synthetic Intermediate
Precursor for Pharmacologically Active Compounds and Drug Discovery Research
The structural motifs present in Ethyl 4-bromo-2-fluorobenzoate are frequently found in biologically active molecules. Its utility as a starting material in drug discovery is primarily due to its capacity to undergo selective and high-yielding transformations to generate complex scaffolds that are central to the structure of modern therapeutics.
Synthesis of Kinase Inhibitors and Related Bioactive Molecules
Kinase inhibitors are a major class of targeted cancer therapies, and their synthesis often relies on building blocks that can be elaborated into complex heterocyclic systems. While direct synthesis examples starting from this compound are often proprietary, the closely related precursor, 4-bromo-2-fluorobenzonitrile (B28022), is recognized as an indispensable molecule for developing kinase inhibitors. This suggests that this compound, through conversion to the nitrile or other derivatives, serves a similar role in the synthesis of these vital anticancer agents.
Furthermore, the parent acid, 4-Bromo-2-fluorobenzoic acid, is a key starting material for the synthesis of D-amino acid oxidase (DAAO) inhibitors. DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibiting DAAO can raise D-serine levels in the brain, a strategy being explored for treating neurological and psychiatric disorders. The synthesis of potent DAAO inhibitors, such as certain benzo[d]isoxazol-3-ol (B1209928) derivatives, highlights the importance of the 4-bromo-2-fluorophenyl scaffold in constructing bioactive molecules that can modulate enzyme activity.
| Bioactive Molecule Class | Precursor Compound | Therapeutic Target/Application |
| Kinase Inhibitors | 4-bromo-2-fluorobenzonitrile | Cancer Therapy |
| D-amino acid oxidase (DAAO) Inhibitors | 4-Bromo-2-fluorobenzoic acid | Neurological Disorders |
Modular Synthesis of Complex Amines and Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and this compound is an ideal starting point for their construction. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the attachment of various aryl, heteroaryl, or amine groups to the fluorinated benzene (B151609) ring.
This modular approach provides a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery. For instance, a Suzuki coupling reaction could replace the bromine atom with a different aromatic or heterocyclic ring system, while the ester group can be hydrolyzed to the carboxylic acid and coupled with various amines to form amides. This versatility allows for the systematic exploration of the chemical space around the 4-bromo-2-fluorophenyl core to optimize biological activity. The synthesis of various azaheterocycles, which are biologically important, can be achieved using fluorinated building blocks like this compound.
Building Block in Agrochemical and Material Science Research
The applications of this compound extend beyond pharmaceuticals into the realms of crop protection and advanced materials. The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability.
The structural features of the related compound 4-bromo-2-fluorobenzonitrile are instrumental in the design and synthesis of new pesticides, herbicides, and fungicides. This indicates a high potential for this compound to serve as a key intermediate in the agrochemical industry. Its fluorinated phenyl ring can be a core component of active ingredients that target specific biological pathways in pests and weeds.
In material science, fluorinated aromatic compounds are used in the synthesis of specialty polymers and resins with enhanced thermal stability and chemical resistance. The 4-bromo-2-fluorobenzonitrile scaffold is noted for its role in creating OLED (Organic Light-Emitting Diode) intermediates. The ability of such compounds to participate in cross-coupling reactions is crucial for constructing the complex conjugated systems required for efficient light emission. This suggests that derivatives of this compound could be valuable in the development of new materials for next-generation electronic displays.
Contribution to the Synthesis of Fluorinated Beta-Amino Acids and Uracils
Fluorinated amino acids are of great interest as they can impart unique conformational constraints and metabolic stability to peptides. While direct synthetic routes from this compound are not extensively documented in public literature, general strategies for synthesizing fluorinated β-amino acids often rely on fluorinated building blocks. The 4-bromo-2-fluorophenyl group could be incorporated into a β-amino acid structure through multi-step synthetic sequences, potentially involving conjugate additions or Mannich-type reactions where the aromatic ring is introduced as a key substituent.
The synthesis of fluorinated uracils, which are important as potential antimetabolites and antiviral agents, can also be envisioned starting from derivatives of this compound. A known efficient synthesis of C-6 fluorinated uracils involves the condensation of an ester enolate with a fluorinated nitrile. This highlights a plausible pathway where this compound could first be converted to the corresponding nitrile, which would then undergo condensation and cyclization steps to form the target fluorinated uracil (B121893) ring system. nih.gov
Applications in Photoaffinity Labeling and Bioconjugation through Derivatives
Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. A typical photoaffinity probe consists of a pharmacophore, a photoreactive group, and a reporter tag. Derivatives of this compound are potential candidates for the pharmacophore component of such probes. The 4-bromo-2-fluorophenyl moiety can be modified by replacing the bromine atom with a photoreactive group, such as a diazirine or benzophenone, through cross-coupling chemistry. The ester group provides a convenient handle for attaching a linker connected to a reporter tag like biotin (B1667282) or a fluorescent dye. Upon irradiation with UV light, the photoreactive group forms a covalent bond with the target protein, allowing for its identification and characterization. nih.govnih.govmdpi.com
Bioconjugation involves the linking of two molecules, at least one of which is a biomolecule. The bromine atom on the this compound ring can serve as a reactive handle for certain bioconjugation strategies. For example, it could potentially undergo palladium-catalyzed reactions under biocompatible conditions to attach the fluorinated phenyl group to a specific site on a protein or other biomolecule. This could be used to introduce a fluorinated tag for imaging studies or to modulate the properties of the biomolecule.
| Application | Key Feature of Derivative | Purpose |
| Photoaffinity Labeling | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) | Covalently links to and identifies target proteins. |
| Bioconjugation | Reactive handle (e.g., bromine atom) for coupling reactions | Attaches the fluorinated moiety to biomolecules for tracking or modulation. |
Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Structural Elucidation in Synthetic Organic Chemistry
Chromatographic Separation Techniques for Complex Reaction Mixtures
Chromatography is an indispensable tool in synthetic organic chemistry for separating the components of a complex mixture. The choice of technique depends on the volatility and polarity of the compounds of interest.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for monitoring the synthesis of Ethyl 4-bromo-2-fluorobenzoate and its precursors. A reverse-phase HPLC method is typically employed for the separation of halogenated benzoic acids and their esters.
A novel gradient reverse-phase liquid chromatographic (RP-HPLC) method can be developed and validated for determining the purity of aromatic compounds like this compound in the presence of its related impurities ekb.eg. For the analysis of halogenated benzoates, a C18 column is often the stationary phase of choice, offering excellent separation based on hydrophobicity nih.gov. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium hydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) ekb.egnih.gov. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities that may be present in a reaction mixture. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region.
A typical HPLC setup for the analysis of a reaction mixture containing this compound might involve the parameters outlined in the table below.
| Parameter | Value |
| Column | C18 (e.g., YMC-Triart C18) nih.gov |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) ekb.eg |
| Gradient | Linear gradient from 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C nih.gov |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would allow for the separation of the starting materials (e.g., 4-bromo-2-fluorobenzoic acid), the desired product (this compound), and any potential side-products or unreacted intermediates.
For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful separation technique offering high resolution and sensitivity libretexts.org. This compound, being an ester, is sufficiently volatile for GC analysis. The choice of the stationary phase is critical for achieving good separation of structurally similar compounds. A common choice for the analysis of halogenated organic compounds is a low-polarity phase, such as a 5% diphenyl/95% dimethyl polysiloxane stationary phase .
The GC inlet is typically operated in splitless mode for trace analysis or split mode for more concentrated samples. The oven temperature is programmed to ramp up during the analysis to elute compounds with different boiling points at different times nih.gov. A flame ionization detector (FID) is a common general-purpose detector, while an electron capture detector (ECD) offers higher sensitivity for halogenated compounds. For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method.
A representative set of GC conditions for the analysis of this compound is presented in the table below.
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% diphenyl/95% dimethyl polysiloxane stationary phase ijpsr.com |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
For highly complex reaction mixtures, where one-dimensional chromatography may not provide sufficient resolution, two-dimensional chromatography (2D-LC or 2D-GC) offers significantly enhanced separation power. In this technique, fractions from the first separation dimension are subjected to a second, orthogonal separation. This approach is particularly useful for separating isomeric compounds, which can be challenging with conventional methods vurup.sk. For instance, in the synthesis of this compound, positional isomers of the starting materials or byproducts could be effectively separated using a 2D-GC setup with two columns of different polarities.
Mass Spectrometry for Molecular Characterization and Reaction Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) serves as a clear indicator for the presence of a bromine atom in the molecule.
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the analysis of less volatile or thermally sensitive compounds. The eluent from the HPLC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for real-time reaction monitoring, allowing for the tracking of reactants, intermediates, and products directly from the reaction mixture. For instance, a new LC/isotope ratio mass spectrometry (IRMS) method has been developed for the quantitative determination of halogenated benzoates, which can provide insights into degradation and transformation pathways nih.gov.
The table below summarizes the key mass spectrometric data expected for this compound and its parent acid.
| Compound | Molecular Formula | Molecular Weight (monoisotopic) | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | 217.94 | [M]+• at 218/220 | Loss of OH, CO |
| This compound | C9H8BrFO2 | 245.97 | [M]+• at 246/248 | Loss of OC2H5, C2H4 (from ester) |
Ionization Methods (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), Electron Impact Ionization (EI)) in Reaction Studies
Mass spectrometry is an indispensable tool in synthetic organic chemistry for confirming the molecular weight of starting materials, intermediates, and final products. The choice of ionization method is critical and depends on the analyte's properties and the desired information.
Expected EI Fragmentation for this compound:
Molecular Ion (M•+): A peak corresponding to the molecular weight (248/250 g/mol , due to bromine isotopes) would be expected, though it may be weak.
Loss of Ethoxy Radical ([M-OC₂H₅]⁺): Cleavage of the ester's C-O bond results in a prominent peak, forming the 4-bromo-2-fluorobenzoyl cation.
Loss of Ethanol (B145695) ([M-C₂H₅OH]•+): Rearrangement and elimination of ethanol can occur.
Loss of Carbon Monoxide ([M-OC₂H₅-CO]⁺): Subsequent loss of CO from the benzoyl cation yields the 4-bromo-2-fluorophenyl cation.
| Ion | Description | Expected m/z |
|---|---|---|
| [C₉H₈BrFO₂]•+ | Molecular Ion | 248 / 250 |
| [C₇H₃BrFO]⁺ | Loss of •OC₂H₅ | 203 / 205 |
| [C₆H₃BrF]⁺ | Loss of •OC₂H₅ and CO | 175 / 177 |
| [C₂H₅]⁺ | Ethyl Cation | 29 |
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and thermally labile molecules. wikipedia.orgnih.govlibretexts.org It generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol. wikipedia.org For monitoring a reaction that produces this compound, ESI-MS is highly effective. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov Because ESI causes minimal fragmentation, the resulting spectrum is simple, clearly showing the molecular weight of the species in solution. wikipedia.orgnih.gov This allows a chemist to track the consumption of reactants and the formation of the desired product in real-time.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method where the sample is co-crystallized with a matrix that absorbs laser energy. emory.edu The laser pulse desorbs and ionizes the analyte, typically forming singly charged ions. emory.edu MALDI is particularly useful for analyzing complex mixtures and can be complementary to ESI.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Information
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR are routinely used to monitor the progress of chemical reactions. By comparing the spectra of the reaction mixture over time to that of the starting materials, one can observe the disappearance of reactant signals and the concurrent appearance of product signals. For the synthesis of this compound, this would involve tracking key shifts, such as those of the aromatic protons as the electronic environment changes.
¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group will appear as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The aromatic region will display three signals corresponding to the three protons on the substituted benzene ring. The fluorine atom will cause additional splitting (coupling) in the signals of adjacent protons.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the ester carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromine, fluorine, and the ethyl ester group). The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).
| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Ester Methyl | ¹H | ~1.4 | Triplet (t) |
| Ester Methylene | ¹H | ~4.4 | Quartet (q) |
| Aromatic | ¹H | ~7.4-7.8 | Multiplets (m) |
| ¹³C | ~115-160 | - | |
| Ester Carbonyl | ¹³C | ~164 | - |
Fluorine-19 (¹⁹F) NMR is a highly effective technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. wikipedia.orgaiinmr.combiophysics.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than for ¹H NMR, minimizing the chance of signal overlap. wikipedia.orgthermofisher.com
In the context of synthesizing this compound, ¹⁹F NMR is invaluable. It can confirm the successful incorporation of fluorine into the aromatic ring and can be used to distinguish between different fluorinated intermediates or isomers. aiinmr.comnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing insights into the effects of other substituents on the ring. biophysics.orgalfa-chemistry.com For this compound, the fluorine signal is expected to appear in the typical range for aryl fluorides. ucsb.edu For instance, studies on fluorobenzoates have shown that the position of the fluorine atom and other substituents dramatically influences the observed chemical shift. nih.gov
While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For example, an HMBC spectrum could show correlations from the aromatic protons to the ester carbonyl carbon, and from the methylene protons of the ethyl group to the carbonyl carbon, thus confirming the connectivity of the entire molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformations and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. physicsopenlab.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. In the synthesis of this compound from 4-bromo-2-fluorobenzoic acid, IR can easily monitor the reaction. The broad O-H stretching band of the carboxylic acid reactant (around 3000 cm⁻¹) would disappear, while a strong, sharp C=O stretching band for the ester product would appear around 1720-1740 cm⁻¹. Other characteristic peaks include C-O stretches for the ester, C-F, and C-Br stretches, and vibrations associated with the aromatic ring.
Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar, symmetric bonds and is particularly effective for C-C bonds in aromatic rings and C-Br bonds. researchgate.netresearchgate.net It would provide complementary information to the IR spectrum. For example, the C-Br stretching vibration, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. researchgate.netacs.org The technique can be used to study the bromination of aromatic compounds and follow functional group changes during a reaction. acs.orgnih.gov
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3050-3150 | 3050-3150 |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Ester) | Stretching | ~1725 | ~1725 |
| C=C (Aromatic) | Stretching | ~1600, ~1475 | ~1600, ~1475 |
| C-O (Ester) | Stretching | 1100-1300 | 1100-1300 |
| C-F | Stretching | 1000-1400 | 1000-1400 |
| C-Br | Stretching | 500-600 | 500-600 |
Computational and Theoretical Investigations of Ethyl 4 Bromo 2 Fluorobenzoate Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. tci-thaijo.org DFT methods are used to derive quantum chemistry properties and understand the reactivity of individual atoms within a molecule. tci-thaijo.org For derivatives of benzoate (B1203000), DFT calculations are a cost-effective tool for structural exploration. researchgate.net
In studies of related molecules such as Methyl 4-bromo-2-fluorobenzoate (MBF), DFT has been employed to optimize the molecular structure and analyze its properties. researchgate.netscispace.com Such calculations, often using functionals like B3LYP with basis sets like 6-311++G(d,p), provide a detailed understanding of the molecule's stability and electronic landscape. nih.govresearchgate.net These computational approaches are well-established for their accuracy and efficiency in predicting molecular geometries and vibrational frequencies, which often show good agreement with experimental data. researchgate.net
A primary application of DFT is the mapping of reaction pathways, which involves identifying stable intermediates, products, and the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining reaction kinetics.
While specific DFT studies detailing the transition states and activation energies for reactions involving this compound are not extensively documented in the provided literature, the methodology is well-established. For instance, DFT studies on the Arbuzov reaction mechanism involving ethyl bromide demonstrated that the reaction occurs in two stages, with the second stage being rate-limiting. rjpbr.com This type of study calculates the energy barriers for each step, revealing the reaction's kinetic profile. rjpbr.com For a molecule like this compound, DFT could similarly be used to model its reactions, such as nucleophilic substitution, identifying the transition state structures and calculating the activation energies to predict reaction feasibility and rates.
DFT calculations are instrumental in predicting the selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, one can determine the most likely outcome.
Regioselectivity: Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are particularly useful for predicting regioselectivity. nih.gov The MEP surface visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netscispace.com In a study on the related Mthis compound, the MEP surface was analyzed to predict sites for electrophilic and nucleophilic attack. researchgate.netscispace.com The electron density range can be mapped, with red areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). researchgate.net For this compound, this analysis would identify the most reactive sites on the benzene (B151609) ring and the ester group, guiding the prediction of outcomes in reactions like aromatic substitution or hydrolysis.
Stereoselectivity: While not specifically detailed for this compound in the search results, DFT can also be used to investigate stereoselectivity by calculating the energies of different diastereomeric transition states. The pathway with the lower energy transition state corresponds to the major stereoisomer formed.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound were not found, this technique is widely applied to understand the conformational flexibility and intermolecular interactions of small organic molecules.
An MD simulation would model the trajectory of this compound, revealing its preferred shapes (conformers) and the energy barriers between them. This is crucial for understanding how the molecule might fit into an enzyme's active site or interact with other molecules. Furthermore, MD can simulate the molecule in different environments, such as in a solvent or interacting with a biological membrane, providing detailed insights into solvation effects and the nature of non-covalent interactions like hydrogen bonding and van der Waals forces.
Computational Studies on Catalytic Cycles and Ligand Effects
Computational methods, particularly DFT, are vital for elucidating the mechanisms of catalyzed reactions. Researchers can model the entire catalytic cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps.
For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational studies could model the interaction of the molecule with the metal catalyst. These models can help determine the structure of catalytic intermediates and the energetics of each step in the cycle. Furthermore, the effect of different ligands on the catalyst can be systematically investigated. By computationally modifying the ligands attached to the metal center, one can predict how these changes will affect the catalyst's activity and selectivity, thereby accelerating the design of more efficient catalytic systems.
In Silico Drug Evaluation and Drug Research of Bioactive Molecules related to Mthis compound
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of molecules, reducing the time and cost of development. researchgate.netmdpi.com Research on the closely related compound, Mthis compound (MBF), provides significant insight into the potential of this chemical scaffold. researchgate.netscispace.com
A comprehensive computational study on MBF explored its structural properties, pharmaceutical viability, and biological behavior. researchgate.net The molecule was found to be structurally stable, and its hydrogen bonding sites were identified around the carbonyl group. scispace.com The study calculated key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and biological activity. researchgate.netscispace.com
The following tables summarize the predicted ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties for Mthis compound. These properties are critical for evaluating a compound's drug-likeness. scispace.com
Table 1: Predicted Physicochemical and Permeability Properties of Mthis compound
| Property | Predicted Value |
|---|---|
| Water Solubility | 2370.34 mg/L |
| Caco-2 Cell Permeability | 21.803 nm/s |
Data sourced from a study on Mthis compound. scispace.com
Table 2: Predicted Cytochrome P450 Inhibition Profile of Mthis compound
| Cytochrome Isoform | Prediction |
|---|---|
| CYP2C19 | Inhibitor |
| CYP2C9 | Inhibitor |
Data sourced from a study on Mthis compound. scispace.com
Future Perspectives and Challenges in Research on Halogenated Benzoate Esters
Sustainable Synthetic Routes and Green Chemistry Approaches
A significant challenge is the development of more environmentally benign synthetic methods. This includes the use of greener solvents like glycerol (B35011) or water, replacing hazardous reagents, and employing biocatalysis. tandfonline.comtandfonline.com For instance, the development of catalytic systems that operate in aqueous media or the use of enzymes like halogenases for selective halogenation represents a move towards more sustainable practices. digitellinc.comnih.gov Additionally, methods that improve atom economy, such as direct C-H functionalization, are highly sought after to reduce waste. rsc.org
Development of Novel Catalytic Systems for Functionalization
The discovery of new and more efficient catalysts for cross-coupling reactions remains a central theme. Research focuses on creating catalysts that are more active (allowing for lower catalyst loadings), more stable, and capable of coupling challenging substrates under milder conditions. mit.edu This includes the design of new phosphine (B1218219) ligands for palladium catalysts, exploring catalysts based on less expensive and more abundant metals like copper or nickel, and developing heterogeneous catalysts that can be easily recovered and reused. ruhr-uni-bochum.de
Exploration of Undiscovered Reactivity Modes and Applications
While cross-coupling reactions are well-established, there is ongoing interest in discovering new ways to functionalize halogenated benzoates. C-H activation, for example, offers a powerful strategy to form new bonds directly at carbon-hydrogen sites, potentially bypassing the need for pre-functionalized starting materials. acs.orgrsc.org The unique electronic properties imparted by fluorine substituents can be exploited to control the regioselectivity of C-H activation, opening up new synthetic pathways. nih.gov Researchers are also investigating the competition between C-H and C-F bond activation to achieve novel transformations. acs.org
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals and pharmaceuticals. polimi.itumontreal.ca Flow chemistry offers advantages in terms of safety (handling hazardous intermediates), scalability, and reaction control. acs.org Automating these flow systems can accelerate the optimization of reaction conditions and enable the rapid synthesis of libraries of compounds for drug discovery. dntb.gov.uaoxfordglobal.com Applying these technologies to the multistep synthesis of complex molecules derived from halogenated building blocks like Ethyl 4-bromo-2-fluorobenzoate is a key area of future research. oxfordglobal.com
Q & A
Q. What are the established synthetic routes for Ethyl 4-bromo-2-fluorobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 4-bromo-2-fluorobenzoic acid with ethanol under acidic catalysis. A cobalt-catalyzed cross-coupling reaction using mesitylzinc pivalate in THF at 40°C for 16 hours has also been reported, achieving moderate yields . Key variables affecting yield include catalyst loading, solvent choice (polar aprotic solvents preferred), and reaction time. For reproducibility, monitor reaction progress via TLC or GC-MS.
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : and NMR are critical for confirming the ester group (δ ~4.3 ppm for CHCH and δ ~165 ppm for carbonyl). The fluorine substituent induces splitting patterns in aromatic protons .
- MS : ESI-MS in positive ion mode typically shows [M+H] at m/z 247 (CHBrFO).
- IR : Strong absorbance at ~1720 cm (ester C=O stretch) and 1250 cm (C-F stretch) .
Q. How should researchers handle this compound safely in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict transition states in cross-coupling reactions. For example, modeling the cobalt-catalyzed pathway helps identify steric effects from the mesityl group, which influence regioselectivity . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms.
Q. What strategies resolve contradictions in crystallographic data for this compound complexes?
Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. Discrepancies in bond lengths or angles may arise from disordered solvent molecules; apply TWIN/BASF commands in SHELXL to model twinning or anisotropic displacement . Cross-validate with powder XRD to confirm phase purity.
Q. How do substituent effects (e.g., bromo vs. fluoro) influence the reactivity of this compound in Suzuki-Miyaura couplings?
Bromine’s higher electronegativity compared to fluorine enhances oxidative addition with palladium catalysts. Systematic studies show that electron-withdrawing groups (e.g., -F) at the ortho position reduce coupling efficiency by 15–20% compared to para-substituted analogs. Optimize using bulky ligands (e.g., SPhos) to mitigate steric hindrance .
Methodological Tables
Q. Table 1. Comparative Yields in Cross-Coupling Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Co(acac) | THF | 40 | 65 | |
| Pd(PPh) | Toluene | 110 | 82 |
Q. Table 2. Key NMR Chemical Shifts
| Compound | δ (ppm) | Splitting Pattern |
|---|---|---|
| This compound | -112 | Singlet |
| 4-Bromo-2-fluorobenzyl bromide | -108 | Doublet (J = 8 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
